2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]
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Overview
Description
2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is characterized by its unique spiro structure, which consists of two fluorene units connected through a central spiro carbon. This configuration imparts the compound with exceptional thermal and photophysical properties, making it a valuable component in various electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorene is coupled with a halogenated fluorene under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and column chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the aromatic rings of the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Nitro or halogenated fluorene derivatives
Scientific Research Applications
2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs, where it serves as an efficient hole-transporting material, enhancing the performance and longevity of the devices .
Mechanism of Action
The mechanism by which 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with electronic states. The spiro structure allows for efficient charge transport and separation of electronic states, which is crucial for its function in OLEDs. The compound’s molecular targets include the electron and hole transport layers within the OLED, where it facilitates the movement of charge carriers, thereby improving the device’s efficiency and stability .
Comparison with Similar Compounds
Similar Compounds
- 2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9’-spirobi[fluorene]
- 2,7-bis(4-phenylbenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)-9,9’-spirobi[fluorene]
- 2,7-bis(4-phenylbenzofuro[3,2-d]pyrimidin-2-yl)-9,9’-spirobi[fluorene]
Uniqueness
What sets 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] apart from similar compounds is its exceptional thermal stability and photophysical properties. The unique spiro structure not only enhances its charge transport capabilities but also provides a high triplet energy, making it an ideal candidate for use in high-efficiency OLEDs .
Properties
CAS No. |
910646-68-3 |
---|---|
Molecular Formula |
C56H34 |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
2-[3-(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C56H34/c1-7-22-47-39(16-1)40-17-2-8-23-48(40)55(47)51-26-11-5-20-43(51)45-30-28-37(33-53(45)55)35-14-13-15-36(32-35)38-29-31-46-44-21-6-12-27-52(44)56(54(46)34-38)49-24-9-3-18-41(49)42-19-4-10-25-50(42)56/h1-34H |
InChI Key |
PZKBRIKAWIEFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC(=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C91C2=CC=CC=C2C2=CC=CC=C12 |
Origin of Product |
United States |
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